methyl 2-(5-chloro-1H-indol-2-yl)acetate
CAS No.: 2113973-35-4
Cat. No.: VC2768503
Molecular Formula: C11H10ClNO2
Molecular Weight: 223.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2113973-35-4 |
|---|---|
| Molecular Formula | C11H10ClNO2 |
| Molecular Weight | 223.65 g/mol |
| IUPAC Name | methyl 2-(5-chloro-1H-indol-2-yl)acetate |
| Standard InChI | InChI=1S/C11H10ClNO2/c1-15-11(14)6-9-5-7-4-8(12)2-3-10(7)13-9/h2-5,13H,6H2,1H3 |
| Standard InChI Key | GGSFBTXRUQXAID-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1=CC2=C(N1)C=CC(=C2)Cl |
| Canonical SMILES | COC(=O)CC1=CC2=C(N1)C=CC(=C2)Cl |
Introduction
Methyl 2-(5-chloro-1H-indol-2-yl)acetate is a synthetic organic compound belonging to the indole family, characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in the fields of pharmaceuticals and agrochemicals.
Synthesis
The synthesis of methyl 2-(5-chloro-1H-indol-2-yl)acetate involves the reaction between 5-chloroindole and methyl bromoacetate. This reaction proceeds through a nucleophilic substitution mechanism (S_N2), where a base deprotonates the indole nitrogen, enhancing its nucleophilicity. The resulting intermediate then undergoes substitution of the bromine atom by the indole nitrogen, leading to the formation of the desired compound.
Biological Activities and Potential Applications
Research indicates that compounds similar to methyl 2-(5-chloro-1H-indol-2-yl)acetate exhibit potential antimicrobial and anticancer activities. These activities are likely due to their ability to interfere with specific cellular pathways or inhibit enzyme functions critical for cell proliferation.
Antimicrobial Activities
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Mechanism: The chloro group may enhance reactivity towards nucleophiles, facilitating biochemical interactions that disrupt microbial cell functions.
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Potential Use: Could be explored as a lead compound for developing new antimicrobial agents.
Anticancer Activities
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Mechanism: May involve interference with cellular signaling pathways or inhibition of enzymes involved in cancer cell proliferation.
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Potential Use: Could serve as a starting point for designing anticancer drugs.
Chemical Transformations and Reactions
Methyl 2-(5-chloro-1H-indol-2-yl)acetate can undergo various chemical transformations, including hydrolysis and reactions with nucleophiles. These transformations can be useful for modifying the compound to enhance its biological activities or to synthesize related compounds with different properties.
Comparison with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 2-(5-chloro-1H-indol-2-yl)acetate | Not explicitly provided | Chloro group at the 5-position of the indole ring |
| Methyl 2-amino-2-(5-chloro-1H-indol-3-yl)acetate | Not explicitly provided | Amino group attached to the acetate carbon |
| Methyl 2-(5-hydroxy-1H-indol-2-yl)acetate | C11H11NO3 | Hydroxy group at the 5-position of the indole ring |
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